![molecular formula C19H16FNO3 B5720692 ethyl [3-(2-fluorobenzoyl)-1H-indol-1-yl]acetate](/img/structure/B5720692.png)
ethyl [3-(2-fluorobenzoyl)-1H-indol-1-yl]acetate
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Overview
Description
Ethyl [3-(2-fluorobenzoyl)-1H-indol-1-yl]acetate is a chemical compound that has found its application in various scientific research fields. It is a derivative of indole, which is a heterocyclic aromatic organic compound. This compound has gained significant attention due to its potential to act as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of ethyl [3-(2-fluorobenzoyl)-1H-indol-1-yl]acetate is not fully understood. However, it has been proposed that it works by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation, cancer, and neurodegeneration.
Biochemical and Physiological Effects:
Studies have shown that ethyl [3-(2-fluorobenzoyl)-1H-indol-1-yl]acetate exhibits anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been shown to have a neuroprotective effect in animal models of Alzheimer's disease and other neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
The advantages of using ethyl [3-(2-fluorobenzoyl)-1H-indol-1-yl]acetate in lab experiments include its potential as a therapeutic agent for various diseases, its ease of synthesis, and its stability. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on ethyl [3-(2-fluorobenzoyl)-1H-indol-1-yl]acetate. These include further studies on its mechanism of action, potential side effects, and optimization of its therapeutic potential. Additionally, studies on its potential as a drug delivery system and its use in combination therapies could be explored. Overall, ethyl [3-(2-fluorobenzoyl)-1H-indol-1-yl]acetate holds promise as a potential therapeutic agent for various diseases, and further research in this area is warranted.
Synthesis Methods
The synthesis of ethyl [3-(2-fluorobenzoyl)-1H-indol-1-yl]acetate involves the condensation of 2-fluorobenzoyl chloride with indole-3-acetic acid in the presence of a base, followed by esterification with ethanol. The reaction takes place under reflux conditions and yields the desired product in good yield.
Scientific Research Applications
Ethyl [3-(2-fluorobenzoyl)-1H-indol-1-yl]acetate has found its application in various scientific research fields. It has been studied for its potential to act as an anti-inflammatory, anti-cancer, and anti-microbial agent. It has also been studied for its potential to act as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders.
properties
IUPAC Name |
ethyl 2-[3-(2-fluorobenzoyl)indol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO3/c1-2-24-18(22)12-21-11-15(13-7-4-6-10-17(13)21)19(23)14-8-3-5-9-16(14)20/h3-11H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVEMXRNOYCOSKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2-Fluoro-benzoyl)-indol-1-yl]-acetic acid ethyl ester |
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